molecular formula C12H7Cl3 B164859 3,4,4'-Trichlorobiphenyl CAS No. 38444-90-5

3,4,4'-Trichlorobiphenyl

Cat. No. B164859
CAS RN: 38444-90-5
M. Wt: 257.5 g/mol
InChI Key: YZANRISAORXTHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,4’-Trichlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .


Synthesis Analysis

3,4,4’-Trichlorobiphenyl can be synthesized through various methods. One such method involves the copper bronze mediated symmetrical Ullmann coupling reaction .


Molecular Structure Analysis

The molecular formula of 3,4,4’-Trichlorobiphenyl is C12H7Cl3 . Its IUPAC name is 1,2-dichloro-4-(4-chlorophenyl)benzene . The molecular weight is 257.5 g/mol .


Chemical Reactions Analysis

The degradation of 3,4,4’-Trichlorobiphenyl is initiated by cytochrome P450 (CYP) enzymes and includes oxidation to OH-metabolites .


Physical And Chemical Properties Analysis

3,4,4’-Trichlorobiphenyl has a molecular weight of 257.5 g/mol . It has a computed XLogP3 value of 5.9 , indicating its lipophilicity.

Scientific Research Applications

Photocatalytic Degradation

Research by Deng et al. (2015) explored the photocatalytic degradation of 3,4,4'-trichlorobiphenyl (PCB28) using Ag nanoparticle-decorated ZnO microspheres. They found that PCB28 could be degraded into long-chain alkanes, revealing a novel pathway for its breakdown (Deng et al., 2015).

Multiphoton Ionization for Detection

Uchimura et al. (2004) discussed the use of gas chromatography combined with multiphoton ionization mass spectrometry for measuring polychlorinated biphenyls like 3,4,4'-trichlorobiphenyl. Their method proved useful in selectively and sensitively analyzing toxic PCBs (Uchimura et al., 2004).

Goethite-Catalyzed Fenton-Like System for Degradation

Lin et al. (2014) studied the degradation of PCB28 in a goethite-catalyzed Fenton-like system. They achieved up to 99% degradation under certain conditions, providing insights into the efficiency and mechanisms involved in PCB28 breakdown (Lin et al., 2014).

Electrochemical Reduction

Boyarskii et al. (2018) investigated the electrochemical reduction of trichlorobiphenyls, examining the mechanism and regioselectivity of the reduction process. This study aids in understanding the electrochemical behaviors of such compounds (Boyarskii et al., 2018).

Ozone Oxidation in Wastewater Treatment

Abbasi et al. (2020) applied ozone oxidation to wastewater containing trichlorobiphenyl, demonstrating its effectiveness in degrading TCB and reducing its toxic impact in wastewater environments (Abbasi et al., 2020).

Granular Activated Carbon Adsorption and Microwave Regeneration

Liu et al. (2007) explored the treatment of PCB29 in soil-washing solutions using granular activated carbon adsorption and microwave regeneration. Their findings contribute to understanding the efficacy of this approach in pollutant removal (Liu et al., 2007).

Safety And Hazards

3,4,4’-Trichlorobiphenyl is moderately toxic . When heated to decomposition, it emits toxic vapors of Cl . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Future Directions

Research on 3,4,4’-Trichlorobiphenyl is ongoing. Recent studies have focused on its metabolic activation and toxicological evaluation . Future research may focus on further understanding its mechanism of action and potential health effects .

properties

IUPAC Name

1,2-dichloro-4-(4-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZANRISAORXTHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00865914
Record name 3,4,4'-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00865914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,4'-Trichlorobiphenyl

CAS RN

38444-90-5
Record name PCB 37
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38444-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,4'-Trichlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,4'-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00865914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,4'-TRICHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XU26WI08F0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,4'-Trichlorobiphenyl
Reactant of Route 2
Reactant of Route 2
3,4,4'-Trichlorobiphenyl
Reactant of Route 3
Reactant of Route 3
3,4,4'-Trichlorobiphenyl
Reactant of Route 4
Reactant of Route 4
3,4,4'-Trichlorobiphenyl
Reactant of Route 5
Reactant of Route 5
3,4,4'-Trichlorobiphenyl
Reactant of Route 6
Reactant of Route 6
3,4,4'-Trichlorobiphenyl

Citations

For This Compound
201
Citations
K HARAGUCHI*, Y Kato, Y Masuda, R Kimura - Xenobiotica, 1997 - Taylor & Francis
1. Single doses of 3,3′,4,4′-tetrachlorobiphenyl (TCB) were administered intraperitoneally to the male Wistar rat for metabolism studies. 2. Seven sulphur-containing metabolites of …
Number of citations: 20 www.tandfonline.com
GD Nordblom, LL Miller - Journal of agricultural and food …, 1974 - ACS Publications
The photolysis of 4, 4'-dichlorobiphenyl was performed using 3100 Á light. In degassed 2-propanol or methanol the reaction yielded exclusively HC1 and 4-chlorobiphenyl, which was …
Number of citations: 39 pubs.acs.org
T Kida, T Nakano, Y Fujino, C Matsumura… - Analytical …, 2008 - ACS Publications
This paper describes the complete removal of chlorinated aromatic compounds from insulating oil by a channel-type γ-cyclodextrin (γ-CD) assembly as a new adsorbent. Using this type …
Number of citations: 42 pubs.acs.org
LO Ruzo, MJ Zabik, RD Schuetz - Bulletin of Environmental Contamination …, 1972 - Springer
The large difference in retention times for the photoproducts of 3,4,3′4′-tetrachlorobiphenyl can be explained on the basis of their chlorine content and the effect of vicinal …
Number of citations: 50 link.springer.com
JN Huckins, DL Stalling, JD Petty - Journal of the Association of …, 1980 - academic.oup.com
Columns of activated carbon dispersed on shredded polyurethane foam were used to separate non-o,o-chlorine (Cl) substituted polychlorinated biphenyls (PCBs) from mg quantities of …
Number of citations: 74 academic.oup.com
T Uchimura, K Sakai, T Imasaka - Analytical chemistry, 2004 - ACS Publications
Polychlorinated biphenyls (PCBs), used as a heat exchange oil (Kanechlor, KC-300), can be measured by gas chromatography combined with multiphoton ionization mass …
Number of citations: 8 pubs.acs.org
W Guo, Y Qin, C Liu, B Guo, J Zou, Z Xie… - Applied Catalysis B …, 2021 - Elsevier
This work reports the rapid and effective photocatalytic dechlorination of 3,3′,4,4′-trtrachlorobiphenyl (PCB77) with highly dispersed Pd nanoclusters loaded two-dimensional (2D) …
Number of citations: 17 www.sciencedirect.com
CH Ho, SM Liu - Chemosphere, 2011 - Elsevier
The effect of concentration of coplanar PCB on the dechlorinating microbial community and dechlorination were investigated in anoxic estuarine sediment collected from Er-Jen River …
Number of citations: 19 www.sciencedirect.com
R Kamata, F Shiraishi, D Nakajima, H Takigami… - Toxicology in vitro, 2009 - Elsevier
The toxicities of polychlorinated biphenyls (PCBs) are thought to be mediated mainly by the aryl hydrocarbon receptor (AhR). However, little is known about changes to AhR-mediated …
Number of citations: 47 www.sciencedirect.com
J Mes, L Marchand, K Karpinski - Journal of Environmental Science …, 1989 - Taylor & Francis
Twenty‐five blood and biopsy fat samples were collected from donors with and without a Down's Syndrome child, and analyzed for 29 selected polychlorinated biphenyl isomers. …
Number of citations: 3 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.